5-Methyl-1-triisopropylsilyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methyl-1-triisopropylsilyl-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their wide range of biological activities and are found in many natural compounds and synthetic drugs . The addition of a triisopropylsilyl group to the indole structure can enhance its stability and reactivity, making it a valuable compound in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the silylation of 5-methylindole using triisopropylsilyl chloride in the presence of a base such as imidazole or pyridine . The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of 5-Methyl-1-triisopropylsilyl-1H-indole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-triisopropylsilyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: Reduction of the indole ring can lead to the formation of indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products Formed
Oxidation: Indole-2,3-dione derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
5-Methyl-1-triisopropylsilyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Methyl-1-triisopropylsilyl-1H-indole involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The triisopropylsilyl group can enhance the compound’s stability and bioavailability, allowing it to exert its effects more effectively .
Comparison with Similar Compounds
Similar Compounds
5-Methylindole: Lacks the triisopropylsilyl group, making it less stable and reactive.
1-Triisopropylsilylindole: Similar structure but without the methyl group at the 5-position.
Uniqueness
5-Methyl-1-triisopropylsilyl-1H-indole is unique due to the presence of both the methyl and triisopropylsilyl groups, which enhance its stability, reactivity, and potential biological activities compared to other indole derivatives .
Properties
Molecular Formula |
C18H29NSi |
---|---|
Molecular Weight |
287.5 g/mol |
IUPAC Name |
(5-methylindol-1-yl)-tri(propan-2-yl)silane |
InChI |
InChI=1S/C18H29NSi/c1-13(2)20(14(3)4,15(5)6)19-11-10-17-12-16(7)8-9-18(17)19/h8-15H,1-7H3 |
InChI Key |
SLORZAYPAQKLCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)[Si](C(C)C)(C(C)C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.